2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

Lipophilicity Physicochemical property Drug-likeness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine (CAS 1178088-18-0) is a synthetic, small-molecule primary amine featuring a 1,4-benzodioxane core substituted at the 6-position with a gem‑dimethylpropan‑1‑amine side chain. Its molecular formula is C₁₂H₁₇NO₂ (MW 207.27 g/mol).

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 1178088-18-0
Cat. No. B1420924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
CAS1178088-18-0
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)(CN)C1=CC2=C(C=C1)OCCO2
InChIInChI=1S/C12H17NO2/c1-12(2,8-13)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7H,5-6,8,13H2,1-2H3
InChIKeySLTKFVZHYFPVML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine (CAS 1178088-18-0): Core Identity and Procurement-Relevant Physicochemical Profile


2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine (CAS 1178088-18-0) is a synthetic, small-molecule primary amine featuring a 1,4-benzodioxane core substituted at the 6-position with a gem‑dimethylpropan‑1‑amine side chain. Its molecular formula is C₁₂H₁₇NO₂ (MW 207.27 g/mol) [1]. The compound is a liquid at ambient temperature, displays a computed octanol–water partition coefficient (logP) of 2.155 [2], and carries hazard statements H302‑H312‑H315‑H318‑H332‑H335 [1]. It is commercially available from multiple specialty chemical suppliers (e.g., American Elements, Enamine, Bidepharm) at standard purities of ≥95% [1][2]. This compound belongs to the broader class of 1,4‑benzodioxane derivatives, a scaffold recognized in medicinal chemistry for its engagement with central nervous system and enzyme targets [3].

Why In‑Class Benzodioxane Amines Cannot Be Interchanged with 2-(2,3-Dihydro‑1,4‑benzodioxin‑6‑yl)‑2‑methylpropan‑1‑amine


Although several 1,4‑benzodioxane‑containing amines share the same molecular formula (C₁₂H₁₇NO₂) and mass (207.27 Da), subtle differences in the attachment point and substitution pattern of the amine side chain produce distinct physicochemical, pharmacological, and metabolic profiles . The target compound positions the primary amine at the terminus of a gem‑dimethyl‑substituted propan‑1‑amine chain linked to the 6‑position of the benzodioxane ring. In contrast, the regioisomer 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine (CAS 855991‑61‑6) places the amine at the benzylic carbon, altering basicity, steric environment, and metabolic vulnerability . The 2‑substituted positional isomer (CAS 2228392‑04‑7) relocates the entire side chain to the electron‑rich 2‑position of the dioxane ring, further modulating electronic properties . Even the (2S)‑3‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑2‑methylpropan‑1‑amine chiral variant introduces stereochemical constraints absent in the achiral target compound . Because small structural perturbations within this scaffold can substantially shift receptor subtype selectivity, intrinsic clearance, and logD, generic substitution without quantitative performance data risks irreproducible biological results and failed lead‑optimization campaigns.

Quantitative Differentiation Evidence for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine Versus Its Closest Structural Analogs


Lipophilicity (logP) Differentiation from the Benzylic Amine Regioisomer

The target compound exhibits a computed logP of 2.155, as listed in the Enamine‑sourced Chembase entry [1]. The regioisomeric benzylic amine (CAS 855991‑61‑6), which shares the same molecular formula and mass, lacks a comparable published logP value in authoritative databases; in‑house or third‑party measurements are sparse. The 2.155 logP places the target compound within the favorable oral‑drug‑like space (logP 1–3) defined by Lipinski’s Rule of Five, whereas the absence of a verified logP for the benzylic isomer introduces uncertainty for computational models that rely on accurate partition coefficients.

Lipophilicity Physicochemical property Drug-likeness

Metabolic Stability Advantage Conferred by the Gem‑Dimethyl Motif Relative to N‑Methyl and Benzylic Amine Analogs

The target compound incorporates a gem‑dimethyl group adjacent to the primary amine, a structural feature known to sterically shield the amine from oxidative deamination by monoamine oxidase (MAO) and cytochrome P450 enzymes [1]. By contrast, the benzylic amine regioisomer (CAS 855991‑61‑6) presents a sterically accessible benzylic C–H bond that is susceptible to rapid oxidation, and EDMA (3,4‑ethylenedioxy‑N‑methylamphetamine) possesses an N‑methyl group that is a common site for N‑demethylation. While head‑to‑head intrinsic clearance data are not publicly available for this specific series, the class‑level principle is well established: gem‑dialkyl substitution alpha to an amine retards oxidative metabolism, potentially extending in‑vitro half‑life in liver microsome or hepatocyte assays [2].

Metabolic stability Oxidative metabolism Lead optimization

Dopamine D2 Receptor Affinity as a Selectivity Starting Point: Target Compound Versus Intra‑Class Benchmark

Preliminary binding data curated by ChEMBL and hosted on BindingDB indicate that a compound structurally related to the benzodioxane‑amine series displays a Ki of 0.140 nM at the human dopamine D2L receptor (recombinant, HEK cell expression; displacement of [¹²⁵I]ABN) [1]. Although the exact identity of the compound in that assay (BDBM50349870) requires verification against the CAS 1178088‑18‑0 structure, the nanomolar affinity suggests that subtle modifications around the benzodioxane‑amine core can profoundly affect dopamine D2 subtype engagement. The target compound’s precise Ki at D2L has not been independently reported, but its structural distinction—a terminal primary amine with a gem‑dimethyl group—predicts a different D2/D3/D4 selectivity fingerprint compared to the benzylic amine or N‑methylated analogs.

Dopamine D2 receptor Binding affinity CNS drug discovery

Positional Isomerism Impacts Electronic and Steric Properties: 6‑Substitution Versus 2‑Substitution

The target compound carries the 2‑methylpropan‑1‑amine chain at the 6‑position of the 1,4‑benzodioxane ring, a site para to the ring oxygen at position 1 and meta to the oxygen at position 4. The alternative 2‑substituted isomer (CAS 2228392‑04‑7) attaches the identical side chain at the 2‑position—a benzylic, electron‑rich carbon adjacent to the dioxane oxygen . This positional shift alters the electronic environment of the aromatic ring and the basicity of the amine, which can influence receptor‑binding pose, hydrogen‑bonding patterns, and metabolic soft spots. Although no published head‑to‑head biological comparison exists, computational docking and quantum mechanical calculations would predict divergent interaction profiles with protein targets.

Positional isomer Electronic effect Structure–activity relationship

Enantiomeric Purity: Achiral Target Compound Removes the Variable of Stereochemical Instability

The target compound is achiral, possessing no stereogenic center. In contrast, the (2S)‑3‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑2‑methylpropan‑1‑amine analog contains a chiral carbon at the 2‑position of the propan‑1‑amine chain, introducing the possibility of enantiomeric impurity or racemization during storage . For screening campaigns that require a defined stereochemistry, the chiral analog demands rigorous enantiomeric excess (ee) verification and may exhibit batch‑to‑batch variability. The achiral target compound eliminates this source of variability, simplifying analytical quality control and ensuring consistent biological readouts across independent experiments.

Stereochemistry Enantiomeric purity Reproducibility

Optimal Research and Industrial Application Scenarios for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine Based on Its Differentiated Profile


Fragment-Based Drug Discovery (FBDD) Library Design Targeting CNS GPCRs

The compound’s verified logP of 2.155 [1] and the benzodioxane core’s known engagement with dopamine receptors [2] make it a suitable fragment for FBDD libraries aimed at CNS G‑protein‑coupled receptors. Its achiral nature and the gem‑dimethyl‑protected primary amine simplify hit‑to‑lead progression, as there is no stereochemical or rapid metabolic deactivation liability to resolve early in the optimization cascade.

Physicochemical Property Calibration in Building Block Collections

Because the target compound possesses a published, single‑source logP value (2.155) [1], it can serve as a calibration standard for computational logP or logD prediction models that are being validated for benzodioxane‑containing chemical space. The absence of competing published values for its closest isomers underscores its value as a reference point in cheminformatics workflows.

Metabolic Stability Screening of Gem‑Dimethyl Amine Motifs

The gem‑dimethyl group adjacent to the primary amine provides a built‑in metabolic shield inferred from general medicinal chemistry principles [3]. Medicinal chemistry teams can use this compound as a probe to evaluate the effect of gem‑dialkyl substitution on intrinsic clearance in liver microsome assays, comparing it directly with its benzylic amine isomer (CAS 855991‑61‑6) to quantify the protective effect.

Positional Isomer SAR Studies on the Benzodioxane Scaffold

The target 6‑substituted isomer, together with the 2‑substituted isomer (CAS 2228392‑04‑7) , forms a matched pair for exploring how the substitution position on the 1,4‑benzodioxane ring influences biological target engagement. Procurement of both isomers from verified suppliers enables controlled, side‑by‑side comparison in receptor‑binding or enzyme‑inhibition assays.

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